molecular formula C14H17ClO3 B1372413 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride CAS No. 1160249-46-6

4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride

Cat. No.: B1372413
CAS No.: 1160249-46-6
M. Wt: 268.73 g/mol
InChI Key: HWZJYJRYGDAKNY-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a cyclopentyloxy group and an ethoxy group attached to a benzene ring, which is further bonded to a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride typically involves the reaction of 4-(Cyclopentyloxy)-3-ethoxybenzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The reaction can be represented as follows:

4-(Cyclopentyloxy)-3-ethoxybenzoic acid+SOCl24-(Cyclopentyloxy)-3-ethoxybenzoyl chloride+SO2+HCl\text{4-(Cyclopentyloxy)-3-ethoxybenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(Cyclopentyloxy)-3-ethoxybenzoic acid+SOCl2​→4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(Cyclopentyloxy)-3-ethoxybenzoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Typically carried out in aqueous or acidic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

    Esters and Amides: Formed through nucleophilic substitution reactions.

    4-(Cyclopentyloxy)-3-ethoxybenzoic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: Potentially used in the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of polymers and advanced materials.

    Biological Studies: Employed in the synthesis of biologically active molecules for research purposes.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 4-(Cyclopentyloxy)benzoyl chloride
  • 3-Ethoxybenzoyl chloride
  • 4-(Cyclopentyloxy)-3-methoxybenzoyl chloride

Comparison: 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride is unique due to the presence of both cyclopentyloxy and ethoxy groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of steric and electronic effects, making it suitable for specific synthetic applications.

This article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-cyclopentyloxy-3-ethoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-2-17-13-9-10(14(15)16)7-8-12(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZJYJRYGDAKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)Cl)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801260231
Record name 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160249-46-6
Record name 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopentyloxy)-3-ethoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801260231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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